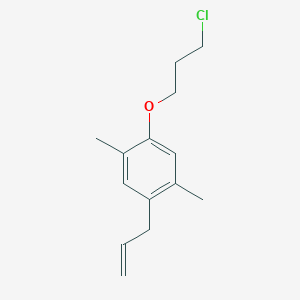

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene

Description

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is a substituted aromatic compound with the molecular formula C₁₄H₁₉ClO and a molecular weight of 238.76 g/mol . The structure features a benzene ring substituted with:

- A 3-chloropropoxy group at position 1,

- Methyl groups at positions 2 and 5,

- A propenyl (allyl) group at position 2.

This compound is cataloged as a building block in chemical synthesis, with a purity of ≥95% .

Properties

IUPAC Name |

1-(3-chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-4-6-13-9-12(3)14(10-11(13)2)16-8-5-7-15/h4,9-10H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUPKSOJHJLENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCCCCl)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-4-(prop-2-en-1-yl)phenol and 3-chloropropyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic substitution reaction with 3-chloropropyl chloride.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amines, thiols derivatives

Scientific Research Applications

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related benzene derivatives, emphasizing substituent effects on physicochemical properties and intermolecular interactions. Limited direct data on this compound are available in the provided evidence; thus, inferences are drawn from general principles of aromatic substitution and crystallographic analysis tools referenced (e.g., SHELX, ORTEP).

Table 1: Structural and Functional Comparison of Substituted Benzene Derivatives

Key Observations:

Substituent Effects on Polarity: The 3-chloropropoxy group in the target compound introduces both polarity (via Cl and ether oxygen) and steric bulk, distinguishing it from simpler alkoxy derivatives (e.g., 1-chloro-4-propoxybenzene).

Hydrogen Bonding and Crystal Packing: Unlike phenolic analogs (e.g., 2,5-dimethyl-4-allylphenol), the target compound lacks a hydroxyl group, reducing its capacity for strong hydrogen bonds. However, the ether oxygen and chlorine may participate in weaker C–H···O or halogen-bonding interactions, as noted in studies of similar systems . Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such intermolecular interactions in solid-state structures .

Synthetic Utility :

- The combination of chlorine (a good leaving group) and allyl (a reactive site) suggests utility in cross-coupling or nucleophilic substitution reactions, contrasting with methyl- or methoxy-dominated analogs.

Research Findings and Methodological Insights

- Crystallographic Analysis : The compound’s structure determination likely employs SHELX programs for refinement and ORTEP-3 for graphical representation, standard tools for small-molecule crystallography .

- Hydrogen-Bonding Patterns : While direct data are absent, studies on analogous compounds indicate that chlorine and ether oxygen can mediate C–H···Cl and C–H···O interactions, influencing crystal packing and stability .

Biological Activity

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene, also known by its CAS number 132354139, is a synthetic organic compound with potential applications in pharmacology and biochemistry. This article delves into its biological activity, summarizing relevant research findings, case studies, and implications for future studies.

- Molecular Formula : C14H19ClO

- Molecular Weight : 240.76 g/mol

- Structure : The compound features a benzene ring substituted with a chloropropoxy group and an allyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antibacterial and cytotoxic properties.

Antibacterial Activity

Studies have indicated that compounds similar to 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene exhibit significant antibacterial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 25 to 50 µg/ml against various bacterial strains including Vibrio cholerae and Enterococcus faecalis .

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that the compound may exhibit varying levels of toxicity towards human cells. Notably:

- Cell Line Studies : In vitro studies using human lymphocyte models have indicated potential cytotoxic effects, necessitating further investigation into the compound's safety profile .

Case Studies and Research Findings

The mechanisms underlying the biological activity of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) : Similar compounds have been noted to interact with ROS, potentially leading to oxidative stress in bacterial cells .

- Enzyme Inhibition : The presence of functional groups in the compound may allow it to inhibit key enzymes involved in bacterial metabolism.

Future Directions

Further research is essential to fully understand the biological implications of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

- Safety Profiling : Comprehensive toxicological assessments to establish safe dosage ranges for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.